molecular formula C16H15N3O B2841816 N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide CAS No. 312594-66-4

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide

Cat. No.: B2841816
CAS No.: 312594-66-4
M. Wt: 265.316
InChI Key: WYOAJTDSENSNDV-UHFFFAOYSA-N
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Description

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide is a chemical compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of an imidazo[1,2-a]pyridine ring fused to a phenyl ring, with a propanamide group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide can be achieved through various synthetic routes. One common method involves the reaction of α-bromoketones with 2-aminopyridine under different reaction conditions. For example, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves a two-step one-pot synthesis where 2-aminopyridine reacts with N,N-dimethylformamide dimethyl acetate (DMF-DMA) to produce intermediates, which are then condensed with active electrophiles such as ethyl bromoacetate or bromoacetonitrile .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups on the phenyl or imidazopyridine rings are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halides, nitriles, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide include:

Uniqueness

This compound is unique due to its specific structural features and the presence of the propanamide group, which may confer distinct biological properties and reactivity compared to other imidazopyridine derivatives.

Biological Activity

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide is a compound belonging to the imidazopyridine class, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action, supported by relevant data and research findings.

Chemical Structure and Properties

The structure of this compound includes:

  • An imidazo[1,2-a]pyridine core
  • A phenyl ring
  • A propanamide functional group

This combination of structural features contributes to its biological activity, particularly in medicinal chemistry contexts where such compounds are often explored for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific kinases or enzymes involved in signaling pathways, which can affect cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : Interaction with receptors can lead to altered physiological responses, potentially offering therapeutic benefits in conditions like cancer and inflammation.

Anticancer Properties

Research indicates that compounds with imidazopyridine structures exhibit significant anticancer activities. For instance:

  • Cell Proliferation Inhibition : Studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Broad-Spectrum Activity : Initial findings suggest effectiveness against a range of bacterial strains, indicating potential as an antimicrobial agent.

Other Biological Effects

Additional studies have highlighted potential effects in other areas:

  • Anti-inflammatory Activity : The compound may modulate inflammatory pathways, providing a basis for further investigation in inflammatory diseases.

Research Findings and Case Studies

Several studies have investigated the biological activity of imidazopyridine derivatives, including this compound. Below is a summary of key findings:

StudyFindingsReference
In vitro studies on cancer cell linesSignificant inhibition of cell proliferation in breast and lung cancer cells
Antimicrobial testingEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatory assaysReduced cytokine production in macrophages

Properties

IUPAC Name

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-2-16(20)17-13-7-5-6-12(10-13)14-11-19-9-4-3-8-15(19)18-14/h3-11H,2H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOAJTDSENSNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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